Cyclopentyl isothiocyanate

概要

説明

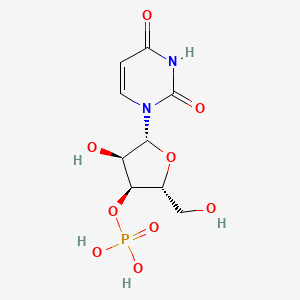

Cyclopentyl isothiocyanate is a chemical compound with the molecular formula C6H9NS . It is used in laboratory settings and in the synthesis of other substances .

Synthesis Analysis

Isothiocyanates, including Cyclopentyl isothiocyanate, are typically synthesized from amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A novel synthesis method has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .Molecular Structure Analysis

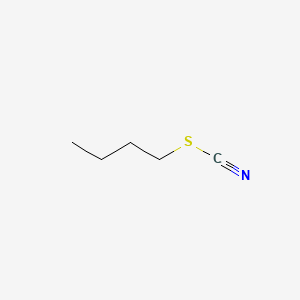

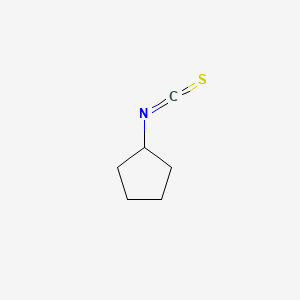

The molecular structure of Cyclopentyl isothiocyanate consists of a cyclopentyl group (a five-membered carbon ring) attached to an isothiocyanate functional group (N=C=S). The molecular weight of the compound is 127.21 g/mol .Chemical Reactions Analysis

Isothiocyanates, including Cyclopentyl isothiocyanate, are known to participate in a variety of chemical reactions. For instance, they can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases . They are also involved in multicomponent reactions (MCR) using isocyanides, elemental sulfur and amines .Physical And Chemical Properties Analysis

Cyclopentyl isothiocyanate is a liquid at room temperature . Its empirical formula is C6H9NS and it has a molecular weight of 127.21 .科学的研究の応用

- CPI has attracted attention due to its potential as an anticancer agent. Research suggests that it may inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells .

- Inflammation plays a crucial role in various diseases. CPI has demonstrated anti-inflammatory properties by modulating inflammatory mediators and suppressing pro-inflammatory cytokines .

- Oxidative stress contributes to aging and various health disorders. CPI acts as an antioxidant, scavenging free radicals and protecting cells from damage .

- Some studies suggest that CPI might protect neurons and enhance cognitive function. It could be relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

- CPI falls within the realm of chemopreventive agents—substances that help prevent cancer development. Its unique structure and properties make it an interesting candidate for cancer prevention .

- Cardiovascular diseases remain a global health concern. CPI has been studied for its potential cardioprotective effects, including reducing oxidative damage and inflammation in heart tissues .

Anticancer Properties

Anti-Inflammatory Effects

Antioxidant Activity

Neuroprotection

Chemoprevention

Cardioprotective Potential

作用機序

Target of Action

Cyclopentyl isothiocyanate, like other isothiocyanates, has been found to interact with a variety of intracellular targets. These include cytochrome P 450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

The interaction of Cyclopentyl isothiocyanate with its targets results in a range of changes. For instance, it can regulate transcription factors and signaling pathways, thereby influencing cell cycle and apoptosis . This ability to regulate multiple cellular processes is a key aspect of its mode of action.

Biochemical Pathways

Cyclopentyl isothiocyanate affects several biochemical pathways. It has been found to inhibit cytochrome P 450 enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis . These effects on various biochemical pathways contribute to its potential as a chemopreventive agent.

Pharmacokinetics

This includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation . These processes can influence the bioavailability of Cyclopentyl isothiocyanate.

Result of Action

The molecular and cellular effects of Cyclopentyl isothiocyanate’s action are diverse, given its ability to interact with multiple targets and pathways. Its effects include the regulation of transcription factors and signaling pathways, modulation of the cell cycle, induction of apoptosis, and inhibition of metastasis . These effects contribute to its potential anticancer, anti-inflammatory, and antioxidant properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyclopentyl isothiocyanate. For instance, the antioxidant activity of isothiocyanates can be observed at elevated temperatures during oxidation of bulk phase lipids . Additionally, the pH and presence of certain cofactors can influence the formation of isothiocyanates from their glucosinolate precursors .

Safety and Hazards

Cyclopentyl isothiocyanate is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Eye Dam. 1, and Skin Corr. 1B . It is harmful if swallowed, in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It should be handled with care and appropriate protective measures should be taken when using this substance .

将来の方向性

Given the importance of isothiocyanates in various biological and chemical applications, research into safer and more efficient methods of synthesizing these compounds, including Cyclopentyl isothiocyanate, is ongoing . The development of more sustainable synthesis methods, such as the one involving the use of sulfur and catalytic amounts of amine bases, represents a promising direction for future research .

特性

IUPAC Name |

isothiocyanatocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c8-5-7-6-3-1-2-4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOODZCPFADLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187160 | |

| Record name | Cyclopentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl isothiocyanate | |

CAS RN |

33522-03-1 | |

| Record name | Cyclopentyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。